2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

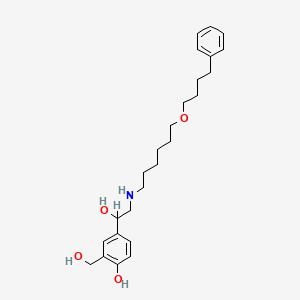

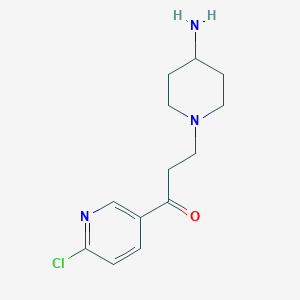

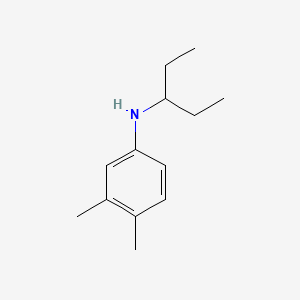

“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C6H8ClN3OS . It has a molecular weight of 205.67 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which includes “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 83.1 Ų . The compound has a rotatable bond count of 3 .科学的研究の応用

Chemical Research

“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the empirical formula C6H8ClN3OS . It’s a versatile compound that’s widely studied in medicinal chemistry . Its mesoionic character allows it to cross cellular membranes and interact strongly with biological targets .

Anticancer Agents

Thiadiazole derivatives, including “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, have shown promising results as anticancer agents . They demonstrate efficacy across various cancer models, with an emphasis on targets of action . The influence of the substituent on the compounds’ activity is also depicted .

Anti-Epileptic Agents

Thiadiazole derivatives have also been studied for their potential as anti-epileptic agents . The in-vivo anticonvulsant activity was checked using MES and pentylenetrazole-induced model in mice .

Antibacterial Agents

Synthesized chitosan derivatives, including “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, have shown potential in controlling the growth of pathogenic bacteria . They’ve been tested against Gram-positive bacteria (Staphylococcus aureus ATCC6538 and Bacillus subtilis ATCC6633), Gram-negative bacteria (Escherichia coli ATCC8739 and Pseudomonas aeruginosa ATCC9022), and Candida albicans ATCC10231 (unicellular fungi) .

Antifungal Agents

As mentioned above, “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” has shown potential as an antifungal agent, particularly against Candida albicans ATCC10231 .

Pharmaceutical Industry

This compound is already used in the pharmaceutical industry. For example, the thiadiazole-containing drugs, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium, are already used in clinics .

将来の方向性

作用機序

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects. Thiadiazole derivatives have been reported to display anticancer effects , suggesting that they may influence pathways related to cell proliferation and apoptosis.

Result of Action

Based on the reported anticancer activity of similar thiadiazole derivatives , it can be hypothesized that this compound may have effects on cell proliferation and survival.

Action Environment

The action, efficacy, and stability of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .

特性

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCHYYJDLIXCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342452 |

Source

|

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21521-90-4 |

Source

|

| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)